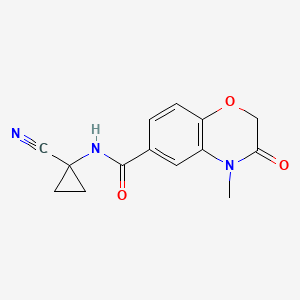
N-(1-Cyanocyclopropyl)-4-methyl-3-oxo-1,4-benzoxazine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyanocyclopropyl)-4-methyl-3-oxo-1,4-benzoxazine-6-carboxamide, also known as CP-690,550, is a chemical compound that is used in scientific research for its immunosuppressive properties. CP-690,550 is a potent inhibitor of Janus kinases (JAKs), which are enzymes involved in the signaling pathways of cytokines and growth factors.
Mecanismo De Acción
N-(1-Cyanocyclopropyl)-4-methyl-3-oxo-1,4-benzoxazine-6-carboxamide inhibits the activity of JAKs, which are enzymes involved in the signaling pathways of cytokines and growth factors. By blocking JAKs, N-(1-Cyanocyclopropyl)-4-methyl-3-oxo-1,4-benzoxazine-6-carboxamide reduces the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and interferon-gamma (IFN-γ), and promotes the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10) (4). This leads to a reduction in the immune response and inflammation.
Biochemical and physiological effects:
N-(1-Cyanocyclopropyl)-4-methyl-3-oxo-1,4-benzoxazine-6-carboxamide has been shown to have immunosuppressive effects in both in vitro and in vivo studies. In vitro studies have demonstrated that N-(1-Cyanocyclopropyl)-4-methyl-3-oxo-1,4-benzoxazine-6-carboxamide inhibits the activation of T cells and B cells, as well as the production of pro-inflammatory cytokines (5). In vivo studies have shown that N-(1-Cyanocyclopropyl)-4-methyl-3-oxo-1,4-benzoxazine-6-carboxamide reduces the severity of autoimmune diseases, such as rheumatoid arthritis, in animal models (6).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-Cyanocyclopropyl)-4-methyl-3-oxo-1,4-benzoxazine-6-carboxamide is a potent inhibitor of JAKs, making it a useful tool for studying the role of JAKs in cytokine signaling pathways. However, N-(1-Cyanocyclopropyl)-4-methyl-3-oxo-1,4-benzoxazine-6-carboxamide also has limitations in lab experiments. It has been shown to have off-target effects on other kinases, such as spleen tyrosine kinase (SYK), which can complicate the interpretation of results (7). In addition, N-(1-Cyanocyclopropyl)-4-methyl-3-oxo-1,4-benzoxazine-6-carboxamide has a short half-life, which can make it difficult to maintain a consistent level of inhibition over time (8).
Direcciones Futuras
For research on N-(1-Cyanocyclopropyl)-4-methyl-3-oxo-1,4-benzoxazine-6-carboxamide include:
1. Investigating the long-term effects of N-(1-Cyanocyclopropyl)-4-methyl-3-oxo-1,4-benzoxazine-6-carboxamide on immune function and inflammation.
2. Developing more selective JAK inhibitors that do not have off-target effects on other kinases.
3. Studying the potential use of N-(1-Cyanocyclopropyl)-4-methyl-3-oxo-1,4-benzoxazine-6-carboxamide in combination with other immunosuppressive drugs.
4. Investigating the potential use of N-(1-Cyanocyclopropyl)-4-methyl-3-oxo-1,4-benzoxazine-6-carboxamide in other diseases, such as cancer and infectious diseases.
Conclusion:
N-(1-Cyanocyclopropyl)-4-methyl-3-oxo-1,4-benzoxazine-6-carboxamide is a potent inhibitor of JAKs that has shown promise as a potential treatment for autoimmune diseases and transplant rejection. Its mechanism of action involves the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines. N-(1-Cyanocyclopropyl)-4-methyl-3-oxo-1,4-benzoxazine-6-carboxamide has advantages and limitations in lab experiments, and future research is needed to fully understand its potential uses and side effects.
Métodos De Síntesis
The synthesis of N-(1-Cyanocyclopropyl)-4-methyl-3-oxo-1,4-benzoxazine-6-carboxamide involves several steps, including the preparation of starting materials and the coupling of these materials to form the final product. The detailed synthesis method is beyond the scope of this paper, but it has been described in several scientific publications (1, 2).
Aplicaciones Científicas De Investigación
N-(1-Cyanocyclopropyl)-4-methyl-3-oxo-1,4-benzoxazine-6-carboxamide has been extensively studied for its immunosuppressive properties and its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. N-(1-Cyanocyclopropyl)-4-methyl-3-oxo-1,4-benzoxazine-6-carboxamide has also been investigated for its role in preventing transplant rejection and treating graft-versus-host disease (3).
Propiedades
IUPAC Name |
N-(1-cyanocyclopropyl)-4-methyl-3-oxo-1,4-benzoxazine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-17-10-6-9(2-3-11(10)20-7-12(17)18)13(19)16-14(8-15)4-5-14/h2-3,6H,4-5,7H2,1H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPQUFZEKSNFMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C1C=C(C=C2)C(=O)NC3(CC3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclopropyl)-4-methyl-3-oxo-1,4-benzoxazine-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

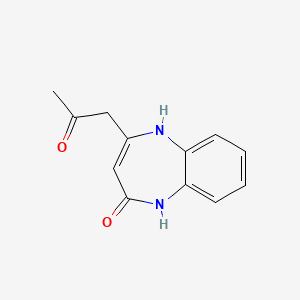
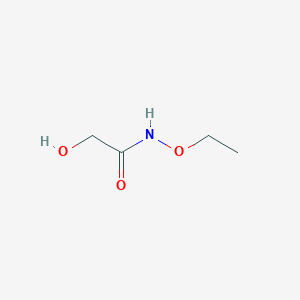
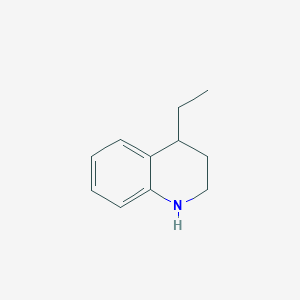
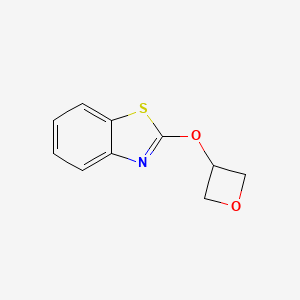
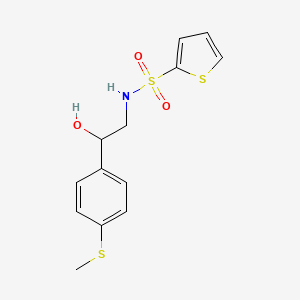
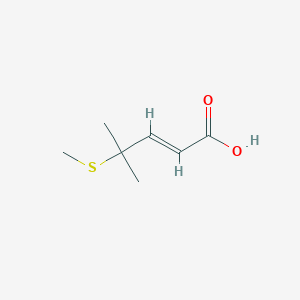
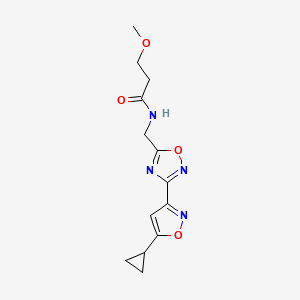
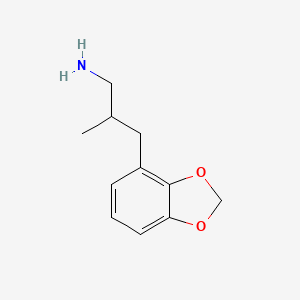
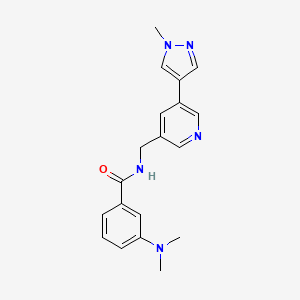

![Tert-butyl 2-[(but-2-ynoylamino)methyl]-3-cyclopropylpyrrolidine-1-carboxylate](/img/structure/B2411700.png)
![2-phenoxy-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide](/img/structure/B2411702.png)
![N-(2-chlorobenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2411706.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea](/img/structure/B2411707.png)